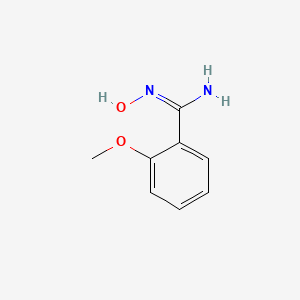

![molecular formula C8H16ClN B2355482 (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride CAS No. 2307753-24-6](/img/structure/B2355482.png)

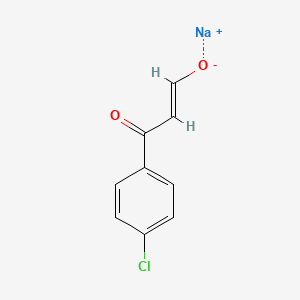

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride” is a compound that belongs to the class of nitrogen-containing heterocycles known as 3-Azabicyclo[3.1.0]hexanes . These compounds are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been described . This process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This is then oxidized to the desired ketone .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic ring system, which includes a nitrogen atom . This structure is a key feature in a wide range of biologically active natural products, drugs, and agrochemicals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve transition-metal-catalyzed and transition-metal-free catalytic systems . For example, the synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene .Aplicaciones Científicas De Investigación

- Role : Researchers have designed and synthesized conformationally rigid histamine analogues using the bicyclo[3.1.0]hexane scaffold. These compounds selectively bind to the H3 receptor subtype over the H4 receptor subtype .

Histamine Receptor Ligands

Nucleoside Analog Synthesis

Cyclopropanation Reactions

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The mode of action of (1S,5R)-6,6-Dimethylbicyclo[31It is known that the compound is a conformationally rigid analogue , which suggests that it may interact with its targets in a specific and selective manner .

Biochemical Pathways

The biochemical pathways affected by (1S,5R)-6,6-Dimethylbicyclo[31The compound’s rigid structure suggests that it may interact with specific biochemical pathways in a selective manner

Pharmacokinetics

The pharmacokinetics of (1S,5R)-6,6-Dimethylbicyclo[31The compound’s bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,5R)-6,6-Dimethylbicyclo[31Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action .

Propiedades

IUPAC Name |

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGLBBKKWWCYRZ-FXFNDYDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1CC(C2)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2[C@@H]1CC(C2)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

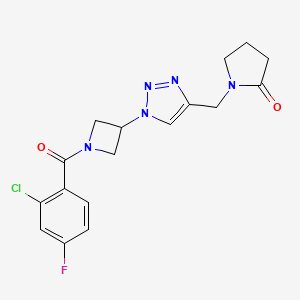

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)

![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2355401.png)

![6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355404.png)

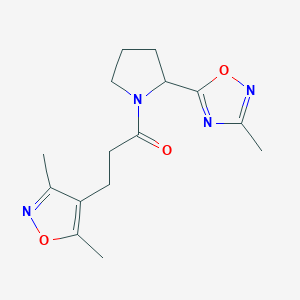

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355405.png)

![N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2355406.png)

![4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide](/img/structure/B2355407.png)

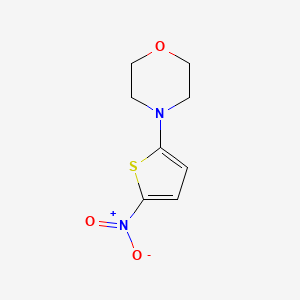

![5-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2355411.png)